10H-Phenothiazine, 10-methyl-, 5-oxide

Descripción general

Descripción

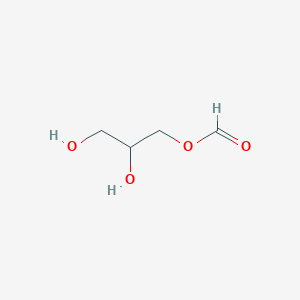

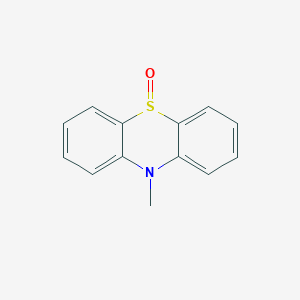

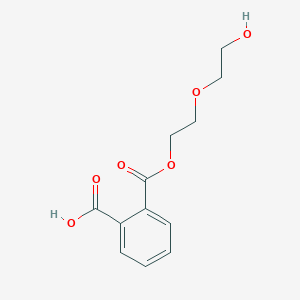

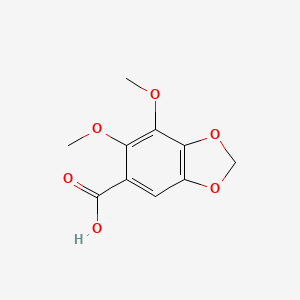

10H-Phenothiazine, 10-methyl-, 5-oxide, also known as 10-Methyl-10H -phenothiazine sulfoxide, is a chemical compound with the molecular formula C13H11NOS . It’s used in pharmaceutical manufacturing, especially antipsychotic drugs . It’s also used as a stabilizer against the polymerization of acrylates .

Molecular Structure Analysis

The molecular structure of 10H-Phenothiazine, 10-methyl-, 5-oxide consists of a linear tricyclic system that includes two benzene rings joined by a para-thiazine ring . The molecular weight is 229.3 .Physical And Chemical Properties Analysis

10H-Phenothiazine, 10-methyl-, 5-oxide has a melting point of 187-189 °C and a predicted boiling point of 415.9±15.0 °C . Its predicted density is 1.39±0.1 g/cm3 . The compound is slightly yellow to pale green crystalline powder .Aplicaciones Científicas De Investigación

Oxidation Kinetics and Degradation

The kinetics of phenothiazine degradation, including 10H-Phenothiazine, 10-methyl-, 5-oxide, have been studied in acidic oxygen-saturated mediums. Degradation products like 10-methylphenothiazine 5-oxide and 3H-phenothiazine-3-one have been identified, with the degradation rate being pH independent up to pH 7 (Roseboom & Perrin, 1977).

Synthesis and Spectroscopic Characterization

Phenothiazines, including 10H-Phenothiazine derivatives, have been synthesized and characterized for their interesting phosphorescence properties and structural characteristics, as demonstrated in studies involving compounds like 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide (Swoboda et al., 2022).

Application in Photochemotherapy

Phenothiazines, including 10H-Phenothiazine variants, have been investigated for their potential use in photochemotherapy. Derivatives like 3,7-bis(arylamino)phenothiazin-5-ium salts have been synthesized for this purpose, showcasing varied effectiveness as photosensitizers (Wainwright, Grice, & Pye, 1999).

Biological Activities

10H-Phenothiazines have been synthesized and evaluated for their antioxidative and antimicrobial properties. Various derivatives, including sulfones and ribofuranosides, have been screened for these activities (Gautam, Gupta, Ajmera, & Gautam, 2012).

Nonlinear Optical and Thermodynamic Properties

The nonlinear optical and thermodynamic properties of 10H-Phenothiazine derivatives, such as 10-Acetyl-10H-phenothiazine 5-oxide, have been analyzed, revealing insights into their potential applications in future technological advancements (Joshi & Chaudhary, 2017).

Applications in Dye-Sensitized Solar Cells

10H-Phenothiazine-based dyes have shown significant potential in the field of dye-sensitized solar cells (DSSCs), with their unique structural features enabling efficient light harvesting and electron injection, leading to high photovoltaic performance (Huang, Meier, & Cao, 2016).

Safety And Hazards

When handling 10H-Phenothiazine, 10-methyl-, 5-oxide, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Propiedades

IUPAC Name |

10-methylphenothiazine 5-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c1-14-10-6-2-4-8-12(10)16(15)13-9-5-3-7-11(13)14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXDKIVXVUWRQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

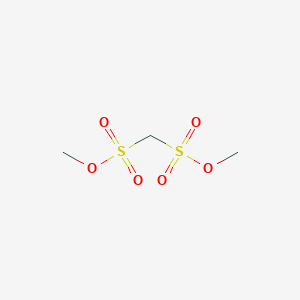

CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944991 | |

| Record name | 10-Methyl-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10H-Phenothiazine, 10-methyl-, 5-oxide | |

CAS RN |

2234-09-5 | |

| Record name | 10-Methylphenothiazine 5-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Methyl-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-4-azaspiro[5.6]dodecane](/img/structure/B3049793.png)